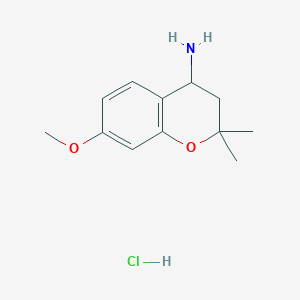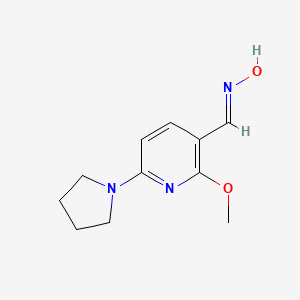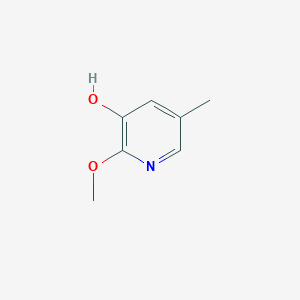
7-Methoxy-2,2-dimethyl-chroman-4-ylamin-Hydrochlorid
Übersicht
Beschreibung
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C12H17NO2•HCl and a molecular weight of 243.73 .
Physical And Chemical Properties Analysis
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride has a molecular weight of 243.73 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wirkmechanismus
Mode of Action
Chromanone compounds often exert their effects by interacting with proteins or enzymes in the body, altering their function .
Biochemical Pathways
Without specific studies, it’s hard to determine the exact biochemical pathways affected by “7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride”. Chromanone compounds are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Chromanone compounds have been associated with a wide range of biological activities, including anticancer, antidiabetic, antioxidant, and anti-inflammatory effects .
Vorteile Und Einschränkungen Für Laborexperimente
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in water and alcohol. In addition, it is relatively inexpensive to obtain. However, 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride also has some limitations. It is not suitable for use in human clinical trials, due to its potential toxicity. Furthermore, its exact mechanism of action is not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for the use of 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride. It could be further studied for its potential to be used in the treatment of various diseases, such as depression and cancer. In addition, further research could be done to better understand its mechanism of action. Finally, 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride could be further studied for its potential to be used in the synthesis of a variety of compounds, such as amino acids, peptides, and nucleotides.
Wissenschaftliche Forschungsanwendungen
Proteomics-Forschung
Diese Verbindung wird in der Proteomics eingesetzt, der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Sie dient als biochemisches Werkzeug, um Protein-Interaktionen und -dynamiken zu untersuchen und so zum Verständnis zellulärer Prozesse auf molekularer Ebene beizutragen .
Biochemische Analyse
Biochemical Properties
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride to the active sites of these enzymes, thereby influencing their activity and function .
Cellular Effects
The effects of 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell growth and differentiation . Additionally, 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride can alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity . This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction . Furthermore, 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride can induce changes in gene expression, leading to alterations in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride can cause toxic or adverse effects, including cellular damage and impaired metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various substances . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . Additionally, 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride can influence the activity of cofactors involved in metabolic reactions, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution of 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride can influence its efficacy and activity, as well as its potential side effects .
Subcellular Localization
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . The subcellular localization of 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride is crucial for its role in biochemical reactions and its overall impact on cellular function .
Eigenschaften
IUPAC Name |
7-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12;/h4-6,10H,7,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQGSDMBFOAUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)OC)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















